![molecular formula C17H27NO4S B2945842 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide CAS No. 2034403-04-6](/img/structure/B2945842.png)
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide, also known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. HET0016 is a promising drug candidate for the treatment of these diseases.
作用机制
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme .
Mode of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase, inhibiting the enzyme . This prevents the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth.
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given the typical action of sulfonamides. By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a necessary precursor for the production of folic acid. Folic acid is crucial for the synthesis of nucleic acids in bacteria, so its depletion hampers bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action, assuming it behaves like other sulfonamides, would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis .
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in lab experiments is its selectivity for the inhibition of 20-HETE synthesis. This allows researchers to investigate the specific role of 20-HETE in disease pathogenesis and to develop targeted therapies. However, one limitation is that N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide may have off-target effects on other cytochrome P450 enzymes, which could complicate experimental results.
未来方向
There are several future directions for the research and development of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the investigation of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in combination with other drugs for the treatment of hypertension, stroke, and cancer. Additionally, the role of 20-HETE in other diseases, such as diabetes and pulmonary hypertension, could be further explored using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide as a tool.
合成方法
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide can be synthesized by reacting 2-bromoethyl phenyl sulfone with tetrahydro-2H-pyran-4-ol in the presence of sodium hydride, followed by reaction with 2-hydroxyethyl butyrate and then sulfonamide formation with ammonia.
科学研究应用
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has been extensively studied in various scientific research applications. It has been shown to reduce blood pressure in animal models of hypertension, prevent ischemic brain injury in stroke models, and inhibit tumor growth in cancer models. N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has also been investigated as a potential treatment for diabetic nephropathy and pulmonary hypertension.
属性
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-2-3-13-23(20,21)18-14-17(19,15-7-5-4-6-8-15)16-9-11-22-12-10-16/h4-8,16,18-19H,2-3,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJWLXJISQQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。